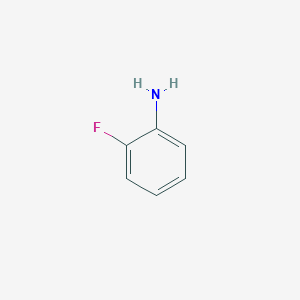

2-Fluoroaniline

Descripción

Structural Classification and Nomenclature within Fluoroanilines and Aromatic Amines

2-Fluoroaniline belongs to the class of organic compounds known as aniline (B41778) and substituted anilines. drugbank.com These are organic compounds containing an aminobenzene moiety. drugbank.com Specifically, it is a primary arylamine and a fluoroaniline (B8554772). nih.gov Fluoroanilines are a group of isomers where a fluorine atom is attached to the aniline ring. The position of the fluorine atom differentiates the isomers: this compound (ortho-fluoroaniline), 3-fluoroaniline (B1664137) (meta-fluoroaniline), and 4-fluoroaniline (B128567) (para-fluoroaniline). This compound is also known by several synonyms, including o-Fluoroaniline, Benzenamine, 2-fluoro-, and 2-fluorophenylamine. nih.govfishersci.cacas.org Its IUPAC name is this compound. nih.govcas.org

Historical Context of Research on this compound

Anilines are among the oldest and most indispensable organic intermediates for both laboratory-scale and commercial syntheses. researchgate.netresearchgate.net The history of aniline itself dates back to 1826. researchgate.net While specific early research on this compound is not extensively detailed in the provided snippets, the broader context of aniline research suggests that substituted anilines, including fluoroanilines, would have become subjects of study as synthetic methods advanced. The hydrogenation of halonitroarenes, for instance, has been a method for producing haloanilines. researchgate.netresearchgate.net The study of the ground state rotational spectrum of this compound using Fourier transform microwave spectroscopy in the 6-19 GHz range represents a more recent investigation into its fundamental molecular properties. researchgate.netresearchgate.net

Significance of this compound in Contemporary Chemical and Biological Research

This compound holds significance in contemporary academic research as a versatile building block and intermediate. It is utilized in the synthesis of various chemicals, including those with potential biological activities. ontosight.ai Fluoroanilines, in general, are important due to their interesting biological activities and their role as key intermediates in the manufacture of agrochemicals and precursors in the production of certain drugs. researchgate.netnih.gov

In chemical synthesis, this compound serves as a useful reagent for the synthesis of insecticides and can be used to synthesize thermosensitive dyes. lookchem.com Its derivatives are explored in medicinal chemistry for potential as pharmaceutical agents, including anticancer and antimicrobial agents. The presence of fluorine can enhance the biological activity and stability of compounds. Research findings indicate that derivatives synthesized from fluoroanilines can exhibit significant cytotoxicity against cancer cell lines and demonstrate antimicrobial activity against bacterial strains. tandfonline.comgrowingscience.com

Furthermore, this compound and its polymers are being investigated for applications in material science, such as precursors in the synthesis of glucose biosensors and modifiers of electrodes in bacterial fuel cells. researchgate.net Studies also delve into the fundamental chemical behavior of fluoroaniline isomers, including their molecular structures, charges, and spectroscopic properties, often employing computational methods like density functional theory (DFT). researchgate.netresearchgate.netresearchgate.netresearchgate.net

Here is a table summarizing some physical properties of this compound based on the search results:

| Property | Value | Source |

| Molecular Weight | 111.12 g/mol nih.gov | PubChem |

| Boiling Point | 174-175°C ontosight.ai, 182-183 °C cas.org, 182 °C aarti-industries.com | Multiple |

| Melting Point | -8°C ontosight.ai, -34.6 °C cas.org, -29 °C aarti-industries.com | Multiple |

| Density | 1.097 g/cm³ ontosight.ai, 1.1477 g/cm³ at 25 °C cas.org, 1150 kg/m ³ aarti-industries.com | Multiple |

| Solubility | Soluble in ethanol, ether, and benzene (B151609) ontosight.ai; Insoluble in water lookchem.comaarti-industries.comchemicalbook.com | Multiple |

| pKa | 3.2 (at 25 °C) nih.gov | PubChem |

Table 1: Selected Physical Properties of this compound

| Property | Value |

| Molecular Weight | 111.12 g/mol |

| Boiling Point | 174-183 °C |

| Melting Point | -8 to -34.6 °C |

| Density | 1.097 to 1.151 g/cm³ |

| Solubility | Soluble in ethanol, ether, benzene; Insoluble in water |

| pKa | 3.2 (at 25 °C) |

Detailed Research Findings:

Academic research involving this compound often focuses on its use in the synthesis of more complex molecules with targeted properties. For example, this compound derivatives have been synthesized and evaluated for their activity as phosphodiesterase 2A (PDE2A) inhibitors, which are of interest in neuropsychiatric research. mdpi.com One study reported the synthesis of a series of fluorinated PDE2A inhibitors based on a benzoimidazotriazine scaffold, starting from 4-bromo-2-fluoro-aniline (a related compound). mdpi.com The synthesized compounds were evaluated for their inhibitory potency and selectivity against PDE2A and other phosphodiesterases. mdpi.com

Another area of research involves the synthesis of Schiff base analogues of fluoroaniline and the study of their antibacterial activities. growingscience.com Researchers have synthesized and characterized fluoroaniline Schiff bases and evaluated their in vitro antibacterial activity, finding that some compounds exhibited good to moderate activity against bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA). growingscience.com

Computational studies also play a role in understanding the properties and reactivity of this compound. Density functional theory (DFT) calculations have been used to investigate the molecular structures, natural atomic charges, and theoretical anharmonic Raman and infrared spectra of fluoroaniline isomers. researchgate.netresearchgate.net These studies help in understanding the electronic effects of the fluorine atom on the aniline ring and the potential for non-covalent interactions within the molecule. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZQXOJYPFINKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Record name | 2-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99624-00-7 | |

| Record name | Benzenamine, 2-fluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99624-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8059843 | |

| Record name | o-Fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-fluoroaniline is a clear liquid with a mild sweet odor. Sinks in and mixes slowly with water. (USCG, 1999), Clear to pale yellow liquid with a mild sweet odor; [CHRIS] | |

| Record name | 2-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluoroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

347 °F at 760 mmHg (USCG, 1999) | |

| Record name | 2-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluoroaniline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Flash Point |

140 °F (USCG, 1999) | |

| Record name | 2-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.1513 at 69.8 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | 2-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1.0 [mmHg] | |

| Record name | 2-Fluoroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

348-54-9 | |

| Record name | 2-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoroaniline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-FLUOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE32ZK6617 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-19.3 °F (USCG, 1999) | |

| Record name | 2-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluoroaniline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Advanced Synthetic Methodologies for 2 Fluoroaniline and Its Derivatives

Chemo- and Regioselective Synthesis Strategies

The synthesis of 2-fluoroaniline and its derivatives necessitates strategies that control the position of the fluorine atom and other substituents on the aniline (B41778) ring, as well as the selective transformation of functional groups.

Direct Fluorination Techniques and Controlled Conditions

Direct fluorination of aniline derivatives can be challenging due to the high reactivity of fluorine and the potential for undesirable side reactions, including polysubstitution and oxidation of the amino group. While direct fluorination of phenol (B47542) to produce 2-fluorophenol (B130384) (a related compound) has been reported using fluorine at low temperatures, scaling this technique can be difficult. cas.cz For aniline derivatives, achieving regioselective direct fluorination, particularly at the ortho position to the amino group, remains an area of research. Some approaches involve protecting the amino group to mitigate its reactivity and control selectivity. google.com

Friedel-Crafts Alkylation for Substituted Fluoroanilines

Friedel-Crafts alkylation is a classic method for introducing alkyl chains onto aromatic rings. mt.comwikipedia.org However, applying this reaction to aniline derivatives, including this compound, presents challenges. The amino group can interact with the acid catalyst (protonic or Lewis acid), forming a salt or complex that deactivates the aromatic ring towards electrophilic substitution. google.com The electron-withdrawing effect of a halogen atom, such as fluorine at the ortho position, further hinders the reaction. google.com

Despite these difficulties, Friedel-Crafts alkylation has been successfully applied to synthesize substituted fluoroanilines. For instance, 4-tert-butyl-2-fluoroaniline (B1311849) can be synthesized by reacting this compound with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. smolecule.com One reported method for producing 4-alkyl-2-haloaniline derivatives involves reacting a 2-haloaniline derivative with an alkylating agent in the presence of an acid catalyst, introducing the alkyl group at the 4-position. google.com

Halogenation-Substitution Pathways (e.g., Bromination Followed by Substitution)

Halogenation-substitution pathways are frequently employed to synthesize substituted fluoroanilines. These routes typically involve introducing a halogen atom (such as bromine or chlorine) at a specific position on a fluoroaniline (B8554772) precursor, followed by a substitution reaction to introduce the desired functional group.

For example, the synthesis of 4-bromo-3-chloro-2-fluoroaniline (B37690) can involve the sequential halogenation of this compound, starting with bromination to form 4-bromo-2-fluoroaniline (B1266173), followed by chlorination. These reactions often utilize halogenating agents like bromine and chlorine under controlled conditions, sometimes in the presence of catalysts.

Another example is the synthesis of 4-bromo-2-fluoro-nitrobenzene, which can be obtained by oxidizing 4-bromo-2-fluoroaniline with sodium perborate (B1237305) tetrahydrate in acetic acid. mdpi.com This nitro compound can then undergo further reactions, such as nucleophilic aromatic substitution with an imidazole (B134444), to yield substituted imidazole derivatives. mdpi.com

Bromination of this compound in the presence of a quaternary ammonium (B1175870) halide catalyst in an inert solvent can yield 4-bromo-2-fluoroaniline with high yield and selectivity. google.com

Reductive Approaches (e.g., from Nitro-precursors)

The reduction of nitro-containing aromatic compounds is a common and effective method for synthesizing anilines. For this compound and its derivatives, this often involves the reduction of corresponding fluorinated nitrobenzene (B124822) precursors.

2-Fluoronitrobenzene is a key intermediate in the synthesis of this compound. sigmaaldrich.comwikipedia.orgnih.gov It can be prepared from 2-nitrochlorobenzene via a halogen exchange process (Halex process) using potassium fluoride. wikipedia.org

Various reducing agents and conditions can be used to convert 2-fluoronitrobenzene and its substituted derivatives to the corresponding anilines. For instance, the reduction of 4-chloro-2-fluoronitrobenzene (B1582716) to 4-chloro-2-fluoroaniline (B1294793) can be achieved using reagents like iron powder or tin chloride under acidic conditions. nbinno.com Catalytic hydrogenation using noble metal catalysts, such as Pd/C or Raney Ni, under a hydrogen atmosphere is another common and efficient method for reducing nitro groups in fluorinated nitrobenzenes. This method can yield high purity products with good yields.

The reduction of alcoholic solutions of substituted nitrobenzenes with hydrazine (B178648) hydrate (B1144303) in the presence of Raney nickel is also a convenient method for preparing halogenated anilines, including fluoroanilines. cdnsciencepub.com

Palladium-Catalyzed Heck Coupling in Fluoroaniline Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are powerful tools for forming carbon-carbon bonds. organic-chemistry.orgbeilstein-journals.org While the Heck reaction typically involves the coupling of aryl or vinyl halides with alkenes, palladium catalysis can be relevant in the synthesis of fluoroaniline derivatives by coupling reactions involving halogenated anilines or introducing aryl groups onto fluoroaniline scaffolds.

Although direct Heck coupling on this compound itself to introduce a substituent on the ring might be less common due to the presence of the reactive amino group, palladium-catalyzed coupling reactions are utilized in the synthesis of more complex molecules containing the fluoroaniline moiety. For example, the industrial synthesis of the fungicide bixafen (B1247100) involves a Pd(0)-catalyzed Suzuki-Miyaura coupling of 2-bromo-4-fluoroaniline (B89589) with a boronic acid derivative to form a biaryl intermediate. rsc.org

Research has also explored the use of palladium fluoro-aniline complexes as catalysts in Heck coupling reactions. researchgate.net

Synthesis via 2-Fluorophenyl Imines and Related Intermediates

2-Fluorophenyl imines, formed by the condensation of this compound with aldehydes or ketones, serve as versatile intermediates in the synthesis of various nitrogen-containing heterocycles, such as indoles and carbazoles. organic-chemistry.orgthieme-connect.comresearchgate.netacs.orgmdpi.com

The synthesis of 2-fluorophenyl imines is typically achieved through the acid-catalyzed azeotropic dehydration of this compound and the corresponding ketone or aldehyde in a solvent like toluene. organic-chemistry.orgthieme-connect.com These imines can then undergo further transformations. For instance, treating 2-fluorophenyl imines with a strong base like lithium diisopropylamide (LDA) can lead to the formation of substituted indoles. organic-chemistry.orgthieme-connect.com This indolization is suggested to proceed via a benzyne (B1209423) intermediate. organic-chemistry.orgthieme-connect.com

Other related intermediates, such as 2-fluorophenyl enaminones, can also be synthesized and converted into carbazole (B46965) derivatives. organic-chemistry.orgthieme-connect.com

Utilizing Benzyne Intermediates in Indolization Reactions

Benzyne intermediates have been implicated in the synthesis of various heterocyclic compounds, including indoles, from this compound derivatives. One approach involves the synthesis of substituted indoles and carbazoles from 2-fluorophenyl imines. This method is suggested to proceed via a benzyne intermediate rather than a nucleophilic aromatic substitution. organic-chemistry.org The synthesis typically involves treating 2-fluorophenyl imines with a strong base, such as lithium diisopropylamide (LDA), in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere, followed by heating. organic-chemistry.org This methodology has been shown to yield 2- or 2,3-disubstituted indoles in good to excellent yields. organic-chemistry.org

Research has also explored anionic cyclization reactions of N-(2-lithioallyl)-N-2-fluoroanilines, which are proposed to involve benzyne intermediates. newlibrary.ruscribd.com This approach has been utilized in the synthesis of functionalized indole (B1671886) and benzo-fused heterocyclic derivatives. newlibrary.ruscribd.com For instance, the reaction of N-allyl-2-fluoroaniline with tert-butyllithium (B1211817) can lead to the formation of functionalized indoles via a benzyne-tethered vinyllithium (B1195746) intermediate. newlibrary.ru The efficiency and regioselectivity of these reactions can be influenced by factors such as the stoichiometry of the base and the reaction temperature. newlibrary.ru

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for reducing environmental impact and improving sustainability. These principles focus on minimizing waste, using less hazardous chemicals, and increasing energy efficiency.

Solvent-Free and Reduced Solvent Methodologies

Traditional organic synthesis often relies heavily on volatile organic solvents, which contribute to environmental pollution and pose health risks. ijrpr.com Solvent-free or reduced-solvent methodologies offer attractive alternatives by minimizing or eliminating the need for these substances. ijrpr.comijrap.netresearchgate.net While specific examples for the direct synthesis of this compound under entirely solvent-free conditions are less commonly detailed in the provided results, the principles of solvent-free synthesis are broadly applicable to the synthesis of aniline derivatives and related compounds. For instance, solvent-free approaches have been successfully employed in the synthesis of diimines, precursors to imidazolium (B1220033) salts, which proceeds faster, cleaner, and in better yield compared to methods using solvents. ajol.info The benefits of solvent-free synthesis include reduced hazardous waste generation, lower VOC emissions, and potentially enhanced reaction efficiency due to the direct interaction of reactants. ijrpr.com

Waste Minimization and By-product Reduction Strategies

Waste minimization is a core principle of green chemistry, aiming to prevent waste generation at the source rather than treating or cleaning it up afterwards. ijrap.netresearchgate.netenvironment.gov.za In chemical synthesis, this involves designing reactions that maximize the incorporation of starting materials into the final product (atom economy) and minimize the formation of unwanted by-products. ijrap.net For this compound synthesis and its derivatives, strategies to reduce waste and by-products can include optimizing reaction conditions to favor the desired product, employing highly selective catalysts, and designing synthetic routes with fewer steps. ijrap.netijfmr.com For instance, in the synthesis of substituted indoles from 2-fluorophenyl imines, the formation of unexpected side products can occur, emphasizing the importance of carefully controlled reaction conditions to minimize their generation. organic-chemistry.org Similarly, in anionic cyclization reactions involving this compound derivatives, optimizing base stoichiometry and temperature can help reduce undesired side reactions like β-elimination. newlibrary.ru Implementing waste minimization techniques, such as process optimization and the use of efficient catalysts, aligns with sustainable chemical manufacturing practices. environment.gov.zaijfmr.com

Synthesis of Specifically Labeled this compound Analogs (e.g., Deuterated, Isotopic)

The synthesis of specifically labeled this compound analogs, such as those containing deuterium (B1214612) or other isotopes, is important for various applications, including mechanistic studies, analytical techniques, and the development of labeled compounds for imaging or pharmaceutical research. nih.govresearchgate.netsci-hub.se

Deuterated this compound analogs can be synthesized through isotopic exchange reactions. For example, this compound-d4 has been prepared and used to investigate the mechanism of indolization reactions. organic-chemistry.org The synthesis of deuterated aromatic compounds, including fluoroanilines, can involve exposing the compound to deuterated solvents or reagents under appropriate conditions to facilitate hydrogen-deuterium exchange. nih.govresearchgate.net Research on the synthesis of labeled phenylalanine derivatives highlights methods for incorporating deuterium into aromatic rings, which could be adapted for labeling fluoroaniline. nih.govresearchgate.net

Synthesis of analogs labeled with isotopes like Carbon-13 or Fluorine-18 is also an active area. For instance, strategies for synthesizing compounds labeled with Carbon-14 and stable isotopes like deuterium and Carbon-13 have been reported for pharmaceutical candidates. sci-hub.se While direct examples for this compound itself are not explicitly detailed, the methodologies described, such as palladium-catalyzed couplings and reactions utilizing isotopically enriched precursors, are relevant. sci-hub.se Fluorine-18 labeling, often used in Positron Emission Tomography (PET) imaging, typically involves the incorporation of the radioactive fluorine isotope into a precursor molecule. acs.org This can be achieved through nucleophilic or electrophilic fluorination reactions, utilizing [18F]fluoride or [18F]fluorine gas, respectively. acs.org The synthesis of 18F-labeled compounds often requires the preparation of suitable precursors containing a leaving group that can be displaced by the radioactive fluoride. acs.orgmdpi.com

The synthesis of these labeled analogs requires precise control over isotopic incorporation and often involves specialized reagents and techniques. nih.govsci-hub.se

Advanced Spectroscopic and Structural Characterization of 2 Fluoroaniline and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and molecular structure of compounds by analyzing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy is a widely used technique for the characterization of 2-fluoroaniline and its derivatives. Studies have utilized FT-IR to identify key functional group vibrations and to investigate the effects of the fluorine substituent on the aniline (B41778) ring. For instance, FT-IR spectroscopy has been employed in the characterization of poly(this compound), a polymer synthesized from the this compound monomer. nih.govmetu.edu.tr In copolymers of aniline and this compound, FT-IR spectra show characteristic bands corresponding to both aniline and this compound units, indicating their incorporation into the polymer chain. jmest.orgresearchgate.net The intensity of the C-F absorption band has been observed to increase with increasing molar ratio of this compound in the copolymer, with the band shifting to lower frequencies. jmest.org

FT-IR studies are often complemented by theoretical calculations, such as those based on Density Functional Theory (DFT), to provide a comprehensive understanding of the observed vibrational modes and their assignments. nih.govresearchgate.net This combined experimental and computational approach allows for detailed analysis of the vibrational spectrum, correlating specific bands to molecular motions and structural features.

Fourier Transform Raman (FT-Raman) Spectroscopy Analyses

FT-Raman spectroscopy provides complementary information to FT-IR by probing different molecular vibrations based on changes in polarizability. FT-Raman analysis of this compound and its derivatives helps to complete the vibrational picture of these molecules. Similar to FT-IR, FT-Raman spectra are often analyzed in conjunction with theoretical calculations to assign vibrational modes accurately. nih.gov Studies on related fluoroaniline (B8554772) isomers, such as 4-chloro-2-fluoroaniline (B1294793), have utilized both FT-IR and FT-Raman spectroscopy alongside theoretical calculations to investigate their vibrational properties. sigmaaldrich.comsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules by analyzing the magnetic properties of atomic nuclei. Various NMR techniques, including ¹H, ¹⁹F, ¹³C, and ¹⁵N NMR, are applied to study this compound and its derivatives.

¹H NMR Studies

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule, including their chemical environment and connectivity. ¹H NMR spectra of this compound show characteristic signals corresponding to the aromatic protons and the amine protons. nih.govrsc.org The chemical shifts and splitting patterns of these signals are influenced by the presence of the fluorine atom and the amino group on the benzene (B151609) ring. ¹H NMR is routinely used for the structural characterization and purity assessment of this compound and its derivatives. growingscience.comrsc.org

¹⁹F NMR Applications in Metabolic Studies

¹⁹F NMR spectroscopy is particularly valuable for studying fluorinated compounds like this compound due to the high sensitivity and natural abundance of the ¹⁹F nucleus. researchgate.net This technique has been successfully applied to investigate the metabolism of this compound in biological systems. sigmaaldrich.comsigmaaldrich.comnih.govnih.govresearchgate.nettandfonline.com

A ¹⁹F NMR method has been developed to study the metabolism of this compound in vivo in rats and in vitro using model systems. nih.gov This method allowed for the detection and identification of various metabolites, including para-hydroxylated, sulphated, glucuronidated, and N-acetylated products. nih.gov For instance, 4-amino-3-fluorophenyl sulphate was identified as a main urinary metabolite. nih.gov ¹⁹F NMR has demonstrated its utility in biomonitoring studies for this compound, offering a potentially more sensitive approach compared to other analytical methods for detecting fluoro-containing metabolites. nih.gov In vivo ¹⁹F NMR studies in rats exposed to this compound have shown the accumulation and elimination of the parent compound in the liver and the rapid accumulation of metabolites in the bladder. sigmaaldrich.comsigmaaldrich.comnih.gov The technique can also distinguish between N-acetylated and non-acetylated metabolites based on their differential accumulation rates. nih.gov

¹³C and ¹⁵N NMR Chemical Shift Analyses

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule, while ¹⁵N NMR focuses on the nitrogen atoms. These techniques offer further structural details and can be used to study the electronic effects of substituents. ¹³C NMR spectra of this compound show distinct signals for each unique carbon atom in the molecule, with chemical shifts influenced by the electronegativity of fluorine and the presence of the amino group. nih.govrsc.orgrsc.orgdrugbank.com Similarly, ¹⁵N NMR provides insights into the electronic environment of the nitrogen atom in the amine group. nih.gov Analysis of ¹³C and ¹⁵N NMR chemical shifts, often supported by theoretical calculations, contributes to a comprehensive understanding of the electronic structure and bonding in this compound and its derivatives.

Selected Spectroscopic Data for this compound

| Spectroscopy Type | Nucleus | Chemical Shift Range (ppm) | Notes | Source |

| ¹H NMR | ¹H | Varied (Aromatic, NH₂) | Depends on solvent and concentration | nih.govrsc.org |

| ¹³C NMR | ¹³C | Varied (Aromatic Carbons) | Depends on solvent and concentration | nih.govrsc.orgrsc.orgdrugbank.com |

| ¹⁵N NMR | ¹⁵N | Varied (Amine Nitrogen) | Depends on solvent and concentration | nih.gov |

| ¹⁹F NMR | ¹⁹F | Varied | Highly sensitive for metabolic studies | sigmaaldrich.comsigmaaldrich.comresearchgate.netnih.govnih.govresearchgate.nettandfonline.comspectrabase.com |

| FT-IR | Vibrational Modes | Characteristic Frequencies | Reflects functional groups and structure | nih.govmetu.edu.trjmest.orgresearchgate.net |

| FT-Raman | Vibrational Modes | Characteristic Frequencies | Complementary to FT-IR | nih.govsigmaaldrich.comsigmaaldrich.com |

Note: Specific chemical shift values can vary depending on the solvent, concentration, and spectrometer used.

X-Ray Diffraction and Crystallographic Studies

X-ray diffraction (XRD) is a powerful technique used to determine the arrangement of atoms within a crystal, providing detailed information about molecular structure and crystal packing.

Single Crystal X-Ray Diffraction for Molecular Structure Elucidation

Single crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguously determining the three-dimensional molecular structure of crystalline compounds. While direct SC-XRD data specifically for this compound itself is not extensively detailed in the provided search results, studies on related fluorinated aniline derivatives highlight the utility of this technique in confirming molecular structures. For instance, SC-XRD has been used to determine the structure of N-((2-ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline and a derivative of 4-fluoroaniline (B128567), 4-((4-fluorophenyl)amino)-4-oxobutanoic acid. eurjchem.comresearchgate.net These studies demonstrate how SC-XRD provides precise bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecular geometry. The technique has also been applied to characterize the crystalline structure of poly(this compound) synthesized through chemical and electrochemical polymerization. nih.gov

Hirshfeld Surface Analysis for Crystal Packing and Intermolecular Contributions

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying the contributions of different intermolecular interactions to the crystal packing. This analysis maps various properties onto the molecular surface, providing insights into interaction types and their relative strengths. Studies on fluorinated aniline derivatives have utilized Hirshfeld surface analysis to examine intermolecular interactions. eurjchem.comresearchgate.netuliege.beiucr.org For example, in a study of a 4-fluoroaniline derivative, Hirshfeld surface analysis and fingerprint plots were used to determine the existence, nature, and percentage contribution of different intermolecular interactions, including H···H, C···H, N···H, and F···H contacts. eurjchem.com Another study on a functionalized tetrahydropyridine (B1245486) synthesized from 4-fluoroaniline indicated that the most important contributions to crystal packing were from H···H, C···H/H···C, and F···H/H···F contacts, with specific percentage contributions. iucr.org

Electron Microscopy and Morphological Characterization (e.g., Scanning Electron Microscopy)

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM), are used to investigate the surface morphology and microstructure of materials. SEM has been applied to characterize the morphology of poly(this compound) and its copolymers. Studies have shown that the morphology of poly(this compound) can vary depending on the synthesis method. For instance, chemically synthesized poly(this compound) has been observed to exhibit a globular morphology. nih.govresearchgate.net Electrochemically synthesized poly(this compound) films have been reported to show a blunt needle-like surface morphology. researchgate.netresearchgate.netcapes.gov.br SEM studies on copolymers of aniline and this compound have also been conducted to understand how the incorporation of this compound affects the resulting polymer morphology. jmest.orgresearchgate.net

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for studying the thermal properties of materials, such as melting points, glass transition temperatures, and decomposition behavior. DSC measures the heat flow associated with thermal transitions, while TGA measures the change in mass of a sample as a function of temperature or time. slideshare.net

Studies on poly(this compound) and its copolymers have utilized DSC and TGA to assess their thermal stability. nih.govresearchgate.netjmest.orgresearchgate.netresearchgate.net For example, TGA has revealed that poly(fluoroaniline) can be more thermally stable than polyaniline, potentially due to the incorporation of the fluorine atom along the polymer backbone. jmest.org DSC has been used to determine the melting points of fluorinated anilines. acs.org Thermal analysis can provide information on the degradation temperatures and weight loss profiles of these materials under controlled atmospheres. slideshare.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions within a molecule, providing information about its electronic structure and conjugation. UV-Vis spectroscopy has been employed to characterize poly(this compound) and its copolymers. nih.govresearchgate.netresearchgate.netjmest.orgresearchgate.netresearchgate.net Studies have shown that the UV-Vis spectra of poly(this compound) and its copolymers exhibit characteristic absorption bands related to the electronic transitions within the polymer backbone. jmest.org The position and intensity of these bands can be influenced by factors such as the degree of fluorination and the synthesis method. jmest.org For instance, increasing the degree of fluorination in poly(aniline-co-fluoroaniline) copolymers has been observed to cause changes in the UV-Vis absorption bands, including a blue shift and changes in intensity ratios. jmest.org

Compound Information

| Compound Name | PubChem CID |

| This compound | 9584 |

| Aniline | 6115 |

| 4-Fluoroaniline | 9604 |

| Fluorobenzene | 10008 |

| 2-Fluoro-N-methylaniline | 2759010 |

| 1,4-Dichloro-2-fluorobenzene | 136173 |

| 3-(Pyridin-2-yloxy)aniline | 13150573 |

| 1-Chloro-4-fluorobenzene | 9604 |

| 4-(2-Benzothiazolyl)aniline | 234475 |

| Aniline-d5 | 123211 |

| 3-Chloro-4-fluoroaniline | 79021508 |

| 3-Bromo-5-chloro-2-fluoroaniline | 51034225 |

| 2,4-Difluoroaniline | 10008 |

| 3-Fluoroaniline (B1664137) | 80279 |

Interactive Data Tables

While specific numerical data points for this compound across all characterization techniques were not consistently available in the search results to populate detailed interactive tables, the following structure illustrates how such data would be presented if available.

Table 1: Selected Crystallographic Data for Fluorinated Aniline Derivatives (Illustrative)

| Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |

| N-((2-ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline eurjchem.com | P-1 | 10.6343(9) | 11.4720(10) | 13.8297(13) | 102.466(7) | 104.763(7) | 98.972(7) | 1552.7(2) | 4 |

| 4-((4-fluorophenyl)amino)-4-oxobutanoic acid (Molecule A) researchgate.net | P21/c | - | - | - | - | - | - | - | 4 |

| 4-((4-fluorophenyl)amino)-4-oxobutanoic acid (Molecule B) researchgate.net | P21/c | - | - | - | - | - | - | - | 4 |

Table 2: Intermolecular Interaction Contributions from Hirshfeld Surface Analysis (Illustrative)

| Compound | Interaction Type | Contribution (%) |

| N-((2-ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline eurjchem.com | H···H | Data not specified |

| C···H | Data not specified | |

| N···H | Data not specified | |

| F···H | Data not specified | |

| Functionalized tetrahydropyridine from 4-fluoroaniline iucr.org | H···H | 47.9 |

| C···H/H···C | 30.7 | |

| F···H/H···F | 12.4 |

Table 3: Thermal Analysis Data (Illustrative)

| Compound | Technique | Event | Temperature (°C) | Notes |

| Poly(this compound) jmest.org | TGA | Degradation | >250-300 | More stable than polyaniline |

| 4-Fluoroaniline acs.org | DSC | Melting | -38 | |

| This compound acs.org | DSC | Melting | -73 |

Theoretical and Computational Studies of 2 Fluoroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-fluoroaniline. By solving the Schrödinger equation with various levels of approximation, these methods can predict molecular geometries, vibrational frequencies, electronic properties, and other important characteristics.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. DFT studies on this compound have provided detailed information about its equilibrium geometry and vibrational properties.

One such study optimized the equilibrium geometry of this compound using the B3LYP functional with the aug-cc-pVTZ basis set. umanitoba.ca This level of theory is well-regarded for its ability to produce accurate molecular structures. The calculations confirmed a non-planar geometry for the amine group, which is a characteristic feature of aniline (B41778) and its derivatives. To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations were also performed at the same level of theory. umanitoba.ca The absence of imaginary frequencies confirmed that the calculated structure is a stable conformer. These computational results are crucial for interpreting experimental data, such as that obtained from rotational spectroscopy. umanitoba.ca

DFT has also been employed to study related fluoroaniline (B8554772) derivatives, providing a broader understanding of the effects of fluorine substitution on the aniline scaffold. For instance, studies on m-fluoroaniline have utilized DFT to investigate its structural and electronic characteristics. chemrxiv.org

Ab initio Hartree-Fock (HF) methods are another cornerstone of quantum chemistry. While generally less accurate than DFT for many applications due to the neglect of electron correlation, HF calculations provide a valuable baseline and are often used in conjunction with more advanced methods.

In studies of compounds structurally related to this compound, such as 2-bromo-6-chloro-4-fluoroaniline, HF methods have been used alongside DFT to compute vibrational wavenumbers and optimized geometrical parameters. researchgate.net These comparative studies help in assessing the performance of different theoretical levels and provide a more complete picture of the molecule's properties. While specific detailed HF studies focused solely on this compound are not extensively documented in the literature, the principles and applications of HF methods to aniline derivatives are well-established.

Molecular orbital analysis provides key insights into the electronic behavior and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. chemrxiv.orgemerginginvestigators.org

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, which can help in understanding its polarity and electrostatic interactions. uni-muenchen.dewikipedia.orguci.edu

Table 1: Frontier Molecular Orbital Energies for m-Fluoroaniline

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.71 |

| LUMO | -4.60 |

| Energy Gap (ΔE) | 4.11 |

Data for m-fluoroaniline from a DFT study. chemrxiv.org

A smaller HOMO-LUMO gap generally suggests higher reactivity. chemrxiv.org The analysis of m-fluoroaniline also included a Mulliken population analysis, which provides insight into the charge distribution within the molecule. The calculated atomic charges for the non-hydrogen atoms of m-fluoroaniline are shown in the following table.

Table 2: Mulliken Atomic Charges for Non-Hydrogen Atoms of m-Fluoroaniline

| Atom | Charge (arbitrary units) |

|---|---|

| C1 | -0.15 |

| C2 | -0.15 |

| C3 | 0.15 |

| C4 | -0.15 |

| C5 | 0.05 |

| C6 | 0.10 |

| N | -0.30 |

Data for m-fluoroaniline from a DFT study. Note that the numbering of atoms may differ from standard IUPAC nomenclature and is specific to the cited study. chemrxiv.org

This type of analysis for this compound would be expected to show a significant negative charge on the highly electronegative fluorine and nitrogen atoms, influencing the molecule's electrostatic potential and intermolecular interactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While no specific MD simulation studies focused exclusively on this compound were identified in the surveyed literature, the tools and methodologies for such investigations are well-developed. For instance, the Automated Topology Builder (ATB) and Repository can generate molecular force fields for this compound, which are essential for performing MD simulations. uq.edu.au

An MD simulation of this compound would involve defining a force field that describes the potential energy of the system, placing the molecule in a simulation box (often with a solvent like water), and then integrating Newton's equations of motion to track the trajectory of each atom. Such simulations could provide valuable insights into the solvation of this compound, its conformational dynamics, and its interactions with other molecules, such as biological macromolecules.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in fields like toxicology and drug discovery for predicting the biological activity or toxicity of chemicals based on their molecular structure.

While specific QSAR models centered on this compound are not prominent, broader studies on aniline and phenol (B47542) derivatives have been conducted to model their toxicity. nih.govnih.gov These studies typically use molecular descriptors, which are numerical representations of the chemical's structure, to develop mathematical models that correlate these descriptors with a specific biological endpoint, such as toxicity to aquatic organisms. nih.gov Important descriptors in these models often relate to hydrophobicity, electronic properties, and steric factors. nih.gov

For fluorinated compounds, in general, QSAR models have been developed to predict properties like acute inhalation toxicity. ut.ee Given that this compound belongs to the class of aniline derivatives, it is plausible that its toxicity could be predicted using existing or newly developed QSAR models for this chemical class. Such models are valuable for chemical risk assessment and for prioritizing chemicals for further experimental testing.

Molecular Electrostatic Potential Surface (MESP) Analysis

The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. It is a 3D map of the electrostatic potential on the electron density surface of a molecule, which helps to visualize the charge distribution and identify regions that are electron-rich (negative potential) and electron-poor (positive potential).

Electron-rich regions, typically shown in red or yellow, are susceptible to electrophilic attack, while electron-poor regions, often depicted in blue, are prone to nucleophilic attack. chemrxiv.org

A detailed MESP analysis for this compound was not found in the reviewed literature. However, a study on its isomer, m-fluoroaniline, provides a good illustration of what such an analysis would reveal. For m-fluoroaniline, the MESP analysis shows that the most electron-rich regions are located around the nitrogen and fluorine atoms, as would be expected due to their high electronegativity. chemrxiv.org In contrast, the hydrogen atoms of the amine group and the aromatic ring are generally in electron-poor regions.

For this compound, a similar MESP analysis would be expected to show a region of high negative potential around the fluorine and nitrogen atoms, which could be involved in hydrogen bonding or other intermolecular interactions. The proximity of the amino and fluoro groups in the ortho position might also lead to unique features in the MESP of this compound compared to its meta and para isomers.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis quantifies the extent of electron delocalization and hyperconjugative interactions, which are crucial for understanding molecular stability and reactivity. The stabilization energy associated with these interactions is evaluated using second-order perturbation theory.

Intramolecular Interactions and Electron Delocalization

The key delocalization interactions are:

Donation from Nitrogen Lone Pair: The lone pair on the nitrogen atom of the amino group (n(N)) acts as a strong donor, delocalizing electron density into the antibonding π* orbitals of the adjacent carbon-carbon bonds in the benzene (B151609) ring (e.g., n(N) → π*(C1-C6)). This interaction is characteristic of aniline and its derivatives and contributes significantly to the electronic stabilization of the molecule.

Donation from Fluorine Lone Pairs: Similarly, the lone pairs on the fluorine atom (n(F)) can donate electron density to the antibonding σ* and π* orbitals of the neighboring C-C bond (e.g., n(F) → π*(C1-C2)). These hyperconjugative interactions contribute to the stability of the C-F bond and influence the electron distribution within the aromatic system.

Ring-to-Substituent Interactions: Electron density from the π-orbitals of the benzene ring can also be delocalized into the antibonding σ* orbitals of the C-N and C-F bonds, further contributing to the molecule's electronic structure.

A notable finding from computational studies is the nature of the potential intramolecular hydrogen bond between the amino group and the adjacent fluorine atom (N-H···F). NBO analysis indicates that this interaction is very weak. umanitoba.ca The charge transfer interactions between the amine and fluorine groups fall below the standard energy threshold of 0.5 kcal/mol, suggesting that a strong, stabilizing intramolecular hydrogen bond is not a dominant feature of this compound's ground state geometry. umanitoba.ca

Stabilization Energies

The stability conferred by these electron delocalization events is quantified as the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction between the electron donor and acceptor orbitals. For this compound, the most significant stabilization energies arise from the delocalization of the nitrogen lone pair into the π-system of the ring, reflecting the strong mesomeric effect of the amino group.

While specific, exhaustive E(2) values for every interaction in this compound are detailed in specialized computational chemistry literature, the following table illustrates the principal types of hyperconjugative interactions and their typical stabilization energies found in similar aromatic systems.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π(C1-C6) | High | π-conjugation (Mesomeric effect) |

| LP (F) | π(C1-C2) | Moderate | Hyperconjugation |

| π(C1-C2) | σ(C3-C4) | Low | Intra-ring hyperconjugation |

| π(C5-C6) | σ(C1-N) | Low | Ring-to-substituent hyperconjugation |

Note: "High," "Moderate," and "Low" are qualitative descriptors based on typical computational results for substituted anilines. The most significant interaction is the n(N) → π(C-C) delocalization.*

Natural Atomic Charges

NBO analysis also calculates the natural atomic charges on each atom, providing insight into the charge distribution within the molecule. The electronegativity of the fluorine and nitrogen atoms leads to a significant polarization of the electronic charge. umanitoba.ca

Calculations based on the B3LYP/aug-cc-pVTZ level of theory show that the nitrogen and fluorine atoms bear negative natural charges, while the carbon atoms directly bonded to them carry positive charges. umanitoba.ca This charge distribution is consistent with the electron-withdrawing inductive effect of the fluorine atom and the complex interplay of inductive and resonance effects from the amino group. umanitoba.ca

| Atom | Natural Charge (e) |

|---|---|

| C1 | +0.0812 |

| C2 | +0.355 |

| N | -0.785 |

| F | -0.355 |

Data obtained from NBO analysis at the B3LYP/aug-cc-pVTZ level. umanitoba.ca

This charge distribution influences the molecule's electrostatic potential and its reactivity towards electrophilic and nucleophilic reagents.

Reactivity and Reaction Mechanisms of 2 Fluoroaniline

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, and in 2-fluoroaniline, the substituent effects significantly influence the course of these reactions.

The regioselectivity of EAS reactions on the this compound ring is a direct consequence of the electronic properties of the amino and fluoro substituents. The amino group is a powerful activating group, donating electron density to the aromatic ring through resonance (+R effect). This effect is most pronounced at the ortho and para positions, making them more nucleophilic and thus more susceptible to electrophilic attack.

Conversely, the fluorine atom is an electronegative element and withdraws electron density through the inductive effect (-I effect), which deactivates the ring towards electrophiles. However, like other halogens, it also possesses lone pairs of electrons that can be donated to the ring via resonance (+R effect), directing incoming electrophiles to the ortho and para positions.

In this compound, the strong activating and ortho-, para-directing effect of the amino group dominates. The fluorine atom's deactivating inductive effect is also present but is overcome by the amino group's activation. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho and para to the amino group. The position para to the amino group (position 4) is generally favored due to reduced steric hindrance compared to the ortho position (position 6). The position between the two substituents (position 3) is deactivated by the inductive effect of both groups, and position 5 is also less favored.

Directing Effects of Substituents in this compound for EAS

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -NH₂ | 2 | -I (weak) | +R (strong) | Activating | Ortho, Para |

| -F | 1 | -I (strong) | +R (weak) | Deactivating | Ortho, Para |

The nitration of aniline (B41778) is a complex reaction that can lead to a mixture of products, including oxidation byproducts, due to the strong oxidizing nature of the nitrating mixture (typically a mixture of nitric acid and sulfuric acid) and the high reactivity of the aniline ring. In acidic medium, the amino group can be protonated to form the anilinium ion (-NH₃⁺), which is a strong deactivating and meta-directing group. This can lead to the formation of a significant amount of the meta-substituted product.

To achieve selective para-nitration and prevent oxidation, the amino group is often protected by acetylation before nitration. The resulting acetamido group (-NHCOCH₃) is still an activating and ortho-, para-directing group, but it is less activating than the amino group, allowing for a more controlled reaction. The bulky nature of the acetamido group further favors substitution at the sterically less hindered para position. Subsequent hydrolysis of the acetamido group regenerates the amino group.

For this compound, direct nitration would likely yield a mixture of isomers, with the potential for significant meta-product formation due to protonation of the amino group. A more controlled approach would involve the N-acetylation of this compound followed by nitration and subsequent deprotection.

The bromination of this compound has been studied for the synthesis of intermediates for pharmaceuticals. The reaction is highly regioselective, yielding primarily 4-bromo-2-fluoroaniline (B1266173). This outcome is consistent with the directing effects of the substituents, where the strong activating amino group directs the incoming electrophile (bromine) to the para position.

Various brominating agents can be employed, including molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reaction conditions, such as temperature and solvent, are crucial for achieving high selectivity and minimizing the formation of dibrominated byproducts. Low temperatures, typically between 0°C and -50°C, are often necessary to ensure selective mono-bromination at the 4-position.

Conditions for the Selective Bromination of this compound

| Brominating Agent | Solvent | Temperature | Major Product |

| Molecular Bromine (Br₂) | Dichloromethane | 0 to -50 °C | 4-Bromo-2-fluoroaniline hydrobromide |

| N-Bromosuccinimide (NBS) | Acetonitrile/Water | Not specified | 4-Bromo-2-fluoroaniline |

| Dibromantin | Dimethylformamide | Not specified | 4-Bromo-2-fluoroaniline |

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic aromatic substitution is generally challenging for electron-rich aromatic rings like benzene (B151609). However, the presence of a good leaving group and strong electron-withdrawing groups can facilitate this reaction. In the case of this compound, the fluorine atom can act as a leaving group.

For an SNAr (addition-elimination) mechanism to occur, the aromatic ring needs to be activated by electron-withdrawing groups, typically positioned ortho or para to the leaving group, to stabilize the intermediate Meisenheimer complex. The amino group in this compound is electron-donating, which disfavors a standard SNAr reaction.

However, under forcing conditions or with very strong nucleophiles, nucleophilic substitution might be possible. Another potential pathway is through a benzyne (B1209423) intermediate, which involves the elimination of HX followed by the addition of the nucleophile. This mechanism is favored by very strong bases.

Reactions Involving the Amino Group (e.g., N-Acetylation)

The amino group of this compound is nucleophilic and can readily undergo reactions with electrophiles. A common and important reaction is N-acetylation, which involves the treatment of the amine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. This reaction is often used to protect the amino group during other transformations, such as nitration, to prevent side reactions and control regioselectivity.

The N-acetylation of anilines is a well-established procedure. The reaction is typically carried out in the presence of a base, such as sodium acetate (B1210297) or pyridine, to neutralize the acid byproduct (acetic acid or hydrochloric acid). The resulting N-(2-fluorophenyl)acetamide is a stable, crystalline solid.

General Procedure for N-Acetylation of Anilines

| Acetylating Agent | Base | Solvent | General Conditions |

| Acetic Anhydride | Sodium Acetate | Water | Room temperature or gentle heating |

| Acetyl Chloride | Pyridine | Dichloromethane | 0 °C to room temperature |

Oxidation Reactions (e.g., to Quinones)

The oxidation of anilines can lead to a variety of products, including quinones. The oxidation of aniline itself can produce p-benzoquinone. This transformation is often carried out using strong oxidizing agents in an acidic medium.

For this compound, oxidation could potentially lead to the formation of a fluoro-substituted benzoquinone. The specific product would depend on the oxidizing agent and the reaction conditions. The presence of the fluorine atom might influence the stability and reactivity of the resulting quinone. The oxidation of this compound could also lead to the formation of a 1,4-benzoquinoneimine as a primary metabolite in biological systems.

Reduction Reactions (e.g., to Amine Derivatives)

The reactivity of this compound towards reduction is influenced by the stability of both the aromatic amine and the carbon-fluorine bond. While the direct reduction of this compound to other amine derivatives is not extensively documented, its behavior can be inferred from related reactions and its general chemical properties.

As a primary arylamine, this compound reacts with strong reducing agents, such as metal hydrides. This combination is known to generate flammable gaseous hydrogen, a characteristic reaction of amines with such reagents. nih.gov

The stability of the this compound system under reductive conditions is highlighted by its synthesis via the catalytic hydrogenation of ortho-fluoronitrobenzene. This process reduces the nitro group to an amine without affecting the fluorine substituent or the aromatic ring. guidechem.comgoogle.com Efficient conversion is achieved using catalysts such as platinum supported on alumina, often promoted with other metals like palladium, tin, or potassium, at temperatures between 120°C and 280°C. guidechem.com The high yield of this compound in this reaction demonstrates the resistance of the C-F bond to hydrogenolysis under these specific catalytic conditions. guidechem.com

In the synthesis of related sulfonic acid derivatives, other reduction methods are employed. For instance, 3-fluoro-4-nitrobenzenesulfonic acid can be reduced to 4-amino-3-fluorobenzenesulfonic acid, and 2-fluoro-3-nitrobenzenesulfonic acid can be converted to its corresponding amine via a Bechamp reduction. lookchem.com Furthermore, hydrogenolysis has been used to selectively remove bromine atoms from brominated aminofluorobenzenesulfonic acids without affecting the fluorine atom or the amino group. lookchem.com These examples underscore the chemical stability of the fluoroaniline (B8554772) core to various reducing environments that target other functional groups.

Polymerization Mechanisms (Chemical and Electrochemical)

This compound can undergo polymerization through both chemical and electrochemical pathways to form poly(this compound) (P2FAN), a conducting polymer.

Chemical Polymerization Chemical oxidative polymerization of this compound is typically carried out in an aqueous acidic medium. lookchem.com This process involves the use of an oxidizing agent, such as ammonium (B1175870) persulfate or potassium dichromate, to initiate the reaction. The polymerization proceeds via a "head-to-tail" coupling mechanism, linking monomer units primarily through the para-position relative to the amino group. The presence of an acid is crucial, as it facilitates the formation of the reactive aniline radical cation.

Electrochemical Polymerization The electrochemical polymerization of this compound can be performed in various electrolytes, including aqueous acidic solutions (like perchloric acid) and organic solvents. biosynth.com The mechanism is initiated by the electrochemical oxidation of the monomer to form a radical-cation intermediate. This reactive species then couples with other monomers or growing polymer chains, leading to the deposition of a polymer film on the electrode surface. In situ studies have confirmed the involvement of radical-cations as key intermediates in this process. Copolymers with aniline can also be synthesized electrochemically, allowing for the tuning of the polymer's properties. biosynth.com

| Polymerization Method | Reagents/Conditions | Key Mechanism Step | Resulting Polymer |

|---|---|---|---|

| Chemical Oxidation | This compound, Ammonium Persulfate or Potassium Dichromate, Aqueous Acid | Oxidative coupling of monomers ("head-to-tail") | Poly(this compound) powder |

| Electrochemical Oxidation | This compound, Perchloric Acid or Organic Electrolyte, Applied Potential | Formation of radical-cation intermediates | Poly(this compound) film |

Catalyst-Mediated Transformations

Catalysts play a pivotal role in mediating a variety of transformations involving this compound and its derivatives, enabling the formation of complex molecules through carbon-carbon and carbon-nitrogen bond formation, as well as other reactions.

Palladium catalysts are widely used to facilitate cross-coupling reactions involving aryl halides, making derivatives of this compound valuable building blocks.